[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol
CAS No.:
Cat. No.: VC15790362
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2O |
|---|---|
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | [2-(3-bromophenyl)-1H-imidazol-5-yl]methanol |
| Standard InChI | InChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
| Standard InChI Key | ZBISABQDCWSLTG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC=C(N2)CO |
Introduction
Synthesis and Preparation
General Synthetic Strategies
The synthesis of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol typically involves multi-step reactions starting from bromobenzene and imidazole precursors. A common approach employs α-bromo-ketones reacting with formamide under controlled conditions to form the imidazole ring, followed by functional group modifications .
Example Protocol
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Imidazole Ring Formation: React 3-bromoacetophenone with formamide in the presence of a copper iodide catalyst to yield 2-(3-bromophenyl)-1H-imidazole .
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Hydroxymethylation: Introduce the methanol group via lithiation at the 4-position, followed by quenching with formaldehyde and reduction .
Optimization Challenges
Key challenges include regioselectivity in imidazole substitution and stability of the hydroxymethyl group under reaction conditions. Computational docking studies have guided the design of analogs to maximize yield and purity .
Structural and Physicochemical Properties
Molecular Geometry
X-ray crystallography of analogous compounds reveals a planar imidazole ring with the bromophenyl group oriented orthogonally to minimize steric hindrance . The hydroxymethyl group adopts a conformation that facilitates hydrogen bonding with biological targets .
Spectroscopic Characterization
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¹H NMR: Signals at δ 7.5–8.1 ppm correspond to aromatic protons, while the hydroxymethyl group appears as a singlet near δ 4.5 ppm .
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IR Spectroscopy: Strong absorption bands at 3100 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N stretch) confirm functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.09 g/mol |
| Melting Point | 136–137°C (decomposes) |
| Solubility | DMSO, Methanol |
Biological Activities and Mechanisms
Enzyme Inhibition
[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol demonstrates potent inhibition of IDO, an enzyme implicated in tumor immune evasion. Docking studies indicate that the bromophenyl group interacts with residues C129 and S167 in the active site, while the hydroxymethyl group forms hydrogen bonds with heme iron . Comparative assays show a ten-fold increase in potency over unsubstituted imidazole analogs .
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli reveals moderate antimicrobial activity (MIC = 32 µg/mL), attributed to disruption of bacterial cell membrane integrity .
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